molecular formula C16H25N3O4S2 B2613624 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol CAS No. 2034303-71-2

2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol

Cat. No.: B2613624
CAS No.: 2034303-71-2
M. Wt: 387.51
InChI Key: VVJDGWNQKNNRCF-UHFFFAOYSA-N
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Description

2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol is a complex organic compound that features a pyrazole ring, a thiophene ring, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Sulfonation: The pyrazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.

    Ethoxyethanol Addition: Finally, the ethoxyethanol moiety is added through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or sulfoxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethanol moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonic acids or sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. This makes it a candidate for drug development, particularly in the field of antimicrobial and anticancer agents.

Medicine

Medically, the compound could be explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and the presence of the pyrazole and thiophene rings could enhance its biological activity.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol likely involves the inhibition of specific enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole, share the sulfonamide group but differ in their overall structure.

    Pyrazoles: Compounds like celecoxib contain the pyrazole ring but lack the sulfonamide and thiophene groups.

    Thiophenes: Thiophene-containing compounds, such as thiophene-2-carboxylic acid, share the thiophene ring but differ in other functional groups.

Uniqueness

The uniqueness of 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol lies in its combination of the pyrazole, sulfonamide, and thiophene moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-11(2)19-13(4)16(12(3)18-19)25(21,22)17-10-14(23-8-7-20)15-6-5-9-24-15/h5-6,9,11,14,17,20H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJDGWNQKNNRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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